Ethyl 2-methoxyacrylate
Description
Contextualization within α,β-Unsaturated Ester Chemistry
Ethyl 2-methoxyacrylate belongs to the class of α,β-unsaturated esters. These compounds are characterized by a carbon-carbon double bond conjugated to the carbonyl group of an ester. This structural arrangement makes them susceptible to attack by nucleophiles at the β-carbon in a process known as conjugate or Michael addition. wikipedia.org The general reactivity of α,β-unsaturated esters has established them as fundamental components in numerous synthetic transformations, including polymerization and cycloaddition reactions. wikipedia.orgrsc.org
What distinguishes this compound from simpler analogues like ethyl acrylate (B77674) is the presence of a methoxy (B1213986) group (-OCH₃) at the α-position (the carbon adjacent to the ester). This substitution pattern, featuring both an electron-donating group (methoxy) and an electron-withdrawing group (ester) on the same double bond, classifies it as a "captodative" olefin. wikipedia.org This unique feature significantly modifies its reactivity compared to other unsaturated esters. researchgate.net
Structural Features and Electronic Characteristics Impacting Reactivity
The reactivity of this compound is a direct consequence of its molecular architecture. The molecule consists of an ethyl ester functional group and a methoxy group attached to the double bond.
The key to its distinct chemical behavior lies in the "captodative effect." wikipedia.org This principle describes the synergistic stabilization of a radical intermediate by the simultaneous presence of an electron-withdrawing 'captor' group (the ethyl ester) and an electron-donating 'dative' group (the methoxy group). wikipedia.org The ester group pulls electron density away from the double bond, while the methoxy group pushes electron density toward it through resonance. This dual influence stabilizes the radical center, lowers the activation energy for free-radical reactions, and imparts unique characteristics to its polymerization behavior. wikipedia.org
For instance, studies on the closely related mthis compound (MMOA) have shown that this captodative nature allows for unusual polymerization pathways, such as the formation of polymers with bimodal molecular weight distributions and the creation of block copolymers without the need for a traditional catalyst. tandfonline.comtandfonline.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 36997-05-4 |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| Density | 0.983 g/cm³ |
| Boiling Point | 149.5°C at 760 mmHg |
| Flash Point | 50.8°C |
Data sourced from Chemsrc. chemsrc.com
Historical Development and Emerging Significance in Academic Synthesis
The synthesis of α-methoxyacrylates was reported in academic literature as early as 1970 by researchers like Ogata, Nozakura, and Murahashi, who detailed the preparation of methyl α-methoxyacrylate. tandfonline.comoup.com A common synthetic route involves the reaction of an ethyl pyruvate (B1213749) with trimethyl orthoformate, followed by the elimination of methanol (B129727) to form the desired product. nii.ac.jp Another approach involves the reaction of methyl 2,3-dibromopropionate with sodium methoxide. tandfonline.com
While the initial focus was on the methyl ester, the unique reactivity of captodative monomers has led to broader investigations into other analogues, including this compound. Its emerging significance is tied to its utility as a highly functionalized monomer and synthetic intermediate. The ability of captodative olefins to participate in highly reactive, stereoselective, and regioselective cycloaddition reactions has made them valuable tools in synthetic organic chemistry. wikipedia.org This includes their use in Diels-Alder reactions to create complex cyclic systems. google.com
Overview of Key Research Domains
The distinct properties of this compound and its chemical relatives have positioned them as valuable compounds in several key areas of research.
Table 2: Key Research Applications of Methoxyacrylates
| Research Domain | Specific Application / Finding | Reference |
|---|---|---|
| Polymer Chemistry | Serves as a captodative monomer, enabling unique free-radical polymerization behavior and the synthesis of block copolymers. | researchgate.nettandfonline.comresearchgate.net |
| Agrochemicals | The β-methoxyacrylate scaffold is a critical pharmacophore in strobilurin-type fungicides, which act by inhibiting mitochondrial respiration in fungi. | scielo.brresearchgate.netmdpi.comresearchgate.net |
| Organic Synthesis | Used as a building block in cycloaddition reactions (e.g., Diels-Alder) and for the synthesis of complex heterocyclic compounds like pyrazolines and phthalazines. | scielo.bracs.orgasianpubs.org |
| Medicinal Chemistry | Derivatives are explored for a range of biological activities, including antiviral and antimalarial applications, owing to the versatile β-methoxyacrylate core structure. | scielo.br |
Polymer Chemistry : The primary research domain for α-methoxyacrylates is polymer science. The captodative effect allows for radical polymerizations that are responsive to solvent effects and can even proceed spontaneously. researchgate.net Research on mthis compound has demonstrated that these monomers can be used to create polymers with bimodal molecular weight distributions and to initiate the polymerization of other monomers to form block copolymers, a feat that is difficult with conventional radical polymerization. tandfonline.comresearchgate.net
Agrochemicals : The broader class of β-methoxyacrylates is of immense importance in the agrochemical industry. researchgate.net They form the core structure of strobilurin fungicides, a major class of agricultural products. scielo.brmdpi.com These compounds inhibit the growth of fungi by blocking electron transfer in the mitochondrial respiratory chain. researchgate.net The development of new β-methoxyacrylate derivatives is an active area of research to create fungicides with improved efficacy and a broader spectrum of action. researchgate.netresearchgate.net
Organic Synthesis : As a functionalized building block, this compound and its analogues are used in the synthesis of complex organic molecules. They can act as dienophiles in Diels-Alder reactions and as precursors for various heterocyclic systems. scielo.bracs.org For example, derivatives have been incorporated into pyrazoline and phthalazine (B143731) structures to explore new compounds with potential fungicidal, insecticidal, and other biological activities. scielo.bracs.orgasianpubs.org
Structure
3D Structure
Properties
CAS No. |
36997-05-4 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
ethyl 2-methoxyprop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-9-6(7)5(2)8-3/h2,4H2,1,3H3 |
InChI Key |
CTTOYDHUFQNBDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Methoxyacrylate and Its Derivatives
Classical Esterification and Acrylation Approaches
Traditional methods for the synthesis of acrylate (B77674) esters remain fundamental in organic synthesis. These approaches typically involve the formation of the ester bond as a key step.
One of the most common methods for synthesizing esters is the Fischer-Speier esterification. In the context of ethyl 2-methoxyacrylate, this would involve the acid-catalyzed reaction of 2-methoxyacrylic acid with ethanol (B145695). The reaction is an equilibrium process, and to drive it towards the product, excess ethanol is often used, or water is removed as it is formed.
Another classical approach is the Knoevenagel condensation, which is particularly useful for synthesizing substituted acrylates. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For instance, derivatives such as 2-methoxyethyl phenylcyanoacrylates are prepared via the piperidine-catalyzed Knoevenagel condensation of various ring-substituted benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686). chemrxiv.orgchemrxiv.org This method provides a reliable route to highly functionalized acrylate derivatives.
Transesterification is another viable classical route. This involves reacting a readily available acrylate, such as mthis compound, with ethanol in the presence of an acid or base catalyst. The equilibrium is driven by removing the lower-boiling alcohol (methanol) by distillation.
Transition Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations that are often difficult to accomplish using classical methods. Palladium-catalyzed reactions, in particular, have become indispensable tools for the synthesis of acrylates.
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. nih.gov This reaction is widely used to synthesize substituted alkenes, including acrylate derivatives. For example, the synthesis of cinnamate (B1238496) esters, which are structurally analogous to 2-substituted acrylates, is often achieved via the Heck reaction. researchgate.net
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by coordination and insertion of the alkene, and finally, β-hydride elimination to release the product and regenerate the catalyst. The reaction is highly valuable for its functional group tolerance and stereoselectivity, often favoring the formation of the E (trans) isomer. nih.gov
A variety of palladium sources, ligands, bases, and solvents can be employed to optimize the reaction for specific substrates. semanticscholar.org For instance, the synthesis of 2-ethylhexyl-4-methoxy cinnamate, a UV-B sunscreen agent, can be accomplished by the Heck reaction between 4-bromoanisole (B123540) and 2-ethylhexyl acrylate. researchgate.net
Table 1: Examples of Palladium-Catalyzed Heck Reactions for Acrylate and Styrene Arylation semanticscholar.org Interactive data table. Click on headers to sort.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Iodobenzene | tert-butyl acrylate | Cy₂NMe | DMF | 110 | 95 |
| 2 | Bromobenzene | tert-butyl acrylate | Cy₂NMe | DMF | 130 | 98 |
| 3 | Iodobenzene | Styrene | Cy₂NMe | DMF | 110 | 98 |
The Fujiwara-Moritani reaction is a palladium-catalyzed oxidative coupling of an arene C-H bond with an alkene, representing a direct and atom-economical alternative to the Heck reaction as it circumvents the need for pre-functionalized aryl halides. wikipedia.orgchem-station.com This transformation is considered a dehydrogenative Heck-type reaction. researchgate.net
The reaction typically requires a palladium(II) catalyst and a stoichiometric oxidant (such as benzoquinone or copper(II) acetate) to regenerate the active catalyst. rsc.org The mechanism is thought to involve an electrophilic palladation of the arene, followed by alkene coordination, insertion, and β-hydride elimination. wikipedia.org
While the original conditions were often harsh, significant progress has been made in developing milder and more selective systems. wikipedia.org The use of directing groups on the aromatic substrate can achieve high regioselectivity. chem-station.com Furthermore, recent developments have enabled these reactions to be carried out under milder conditions, including at room temperature and in water as a solvent, which significantly enhances the reaction's practicality and environmental friendliness. researchgate.net This method allows for the direct alkenylation of arenes with various acrylates to produce substituted cinnamate esters and related derivatives. lookchem.com
Decarboxylative cross-coupling has emerged as a powerful strategy, using carboxylic acids as readily available and stable coupling partners in place of organometallic reagents or organic halides. In the context of acrylate synthesis, a decarboxylative Heck-type reaction could potentially involve the coupling of an alkenyl or aryl carboxylic acid with an alkene. This approach offers the advantage of using substrates that are often more accessible and environmentally benign than their halide counterparts, with carbon dioxide being the only byproduct. While this is a burgeoning field in cross-coupling chemistry, its specific application for the direct synthesis of this compound is not as widely documented as Heck or Fujiwara-Moritani reactions.
While palladium is the most common catalyst for these transformations, other transition metals have also been shown to mediate C-H activation and cross-coupling reactions. Catalytic systems based on rhodium(III), ruthenium(II), iridium(III), and cobalt(III) have been developed for C-H/C-H cross-coupling reactions, providing alternative pathways for the synthesis of substituted alkenes. researchgate.net These metals can offer different reactivity profiles and substrate scope compared to palladium, sometimes enabling transformations that are challenging with palladium catalysts. For example, copper has been used as a cocatalyst in some Fujiwara-Moritani reactions to facilitate the reoxidation of the active catalyst. researchgate.net
Stereoselective and Stereospecific Synthesis Techniques
Controlling the stereochemistry of the newly formed double bond is a critical aspect of acrylate synthesis. Many applications require a specific geometric isomer (E or Z), and thus, stereoselective synthetic methods are highly valuable.
Transition metal-catalyzed reactions often exhibit high stereoselectivity. In the Heck reaction, the syn-addition of the palladium-aryl group across the double bond followed by syn-β-hydride elimination typically leads to the formation of the E-isomer as the major product. nih.gov Similarly, the Fujiwara-Moritani reaction generally yields trans-alkenylated products with high selectivity. researchgate.net
The Knoevenagel condensation can also be controlled to favor one stereoisomer. For example, the synthesis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate specifically yields the E-isomer. researchgate.net The choice of base, solvent, and reaction temperature can influence the stereochemical outcome of the condensation.
For compounds with chiral centers, stereospecific techniques aim to transfer the stereochemistry of the starting material to the product without loss of stereochemical integrity. While less common for the direct synthesis of the achiral this compound, stereospecific polymerization of related acrylate monomers is a field of intense research, aiming to control the tacticity (e.g., isotactic or syndiotactic) of the resulting polymer chains. researchgate.netresearchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-methoxyacrylic acid |
| Ethanol |
| 2-methoxyethyl phenylcyanoacrylate |
| Benzaldehyde |
| 2-methoxyethyl cyanoacetate |
| Piperidine |
| Mthis compound |
| Methanol (B129727) |
| 2-ethylhexyl-4-methoxy cinnamate |
| 4-bromoanisole |
| 2-ethylhexyl acrylate |
| Iodobenzene |
| tert-butyl acrylate |
| Bromobenzene |
| Styrene |
| 4-Nitrophenyl chloride |
| Benzoquinone |
| Copper(II) acetate (B1210297) |
Atom-Economical and Green Chemistry Synthesis Approaches
In the pursuit of sustainable chemical manufacturing, significant emphasis is placed on the development of synthetic routes that are both atom-economical and adhere to the principles of green chemistry. For the synthesis of this compound and its derivatives, several strategies are being explored to minimize waste, reduce energy consumption, and utilize renewable resources.
One of the most promising green approaches is the use of enzymatic catalysis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing the transesterification of acrylates under mild and environmentally friendly conditions. researchgate.netnih.gov This method can be applied to the synthesis of functionalized acrylic monomers, including those with thiol functionalities, in a one-pot process that combines the enzymatic synthesis with subsequent polymerization and modification steps. researchgate.net The use of enzymes offers high selectivity and efficiency, and the reactions can often be conducted under solvent-free conditions, which is a significant advancement for biomedical applications where residual solvents and metal catalysts are a concern. nih.gov
Another highly atom-economical approach that has been explored for acrylate synthesis is the direct catalytic conversion of carbon dioxide (CO2) and ethylene (B1197577). While still in developmental stages for the specific synthesis of this compound, nickel-catalyzed processes have shown the potential to produce acrylate derivatives from these abundant and low-cost feedstocks. researchgate.net This method represents a "dream reaction" in sustainable chemistry as it utilizes a greenhouse gas as a C1 building block, thus contributing to carbon capture and utilization. researchgate.net
Furthermore, the principles of green chemistry can be applied to established synthetic methods. For instance, in reactions like the Knoevenagel condensation, which is used to synthesize substituted acrylates, the choice of catalyst and solvent can significantly impact the environmental footprint of the process. The use of greener solvents, such as ethyl acetate, is being investigated to replace more hazardous options like acetonitrile (B52724) and chlorobenzene. rsc.org
The following table summarizes some green and atom-economical approaches relevant to the synthesis of acrylates:
| Approach | Key Features | Potential Application to this compound |
| Enzymatic Catalysis (e.g., CALB) | Mild reaction conditions, high selectivity, solvent-free options, recyclable catalyst. nih.gov | Direct synthesis from acrylic acid/esters and 2-methoxyethanol (B45455) or transesterification. |
| Nickel-Catalyzed Carboxylation | Utilizes CO2 and ethylene as feedstocks, high atom economy. researchgate.net | Direct synthesis of the acrylate backbone. |
| Green Solvents in Conventional Reactions | Replacement of hazardous solvents with environmentally benign alternatives like ethyl acetate. rsc.org | Greener Knoevenagel condensation or other synthetic steps. |
Preparation of Key Analogues and Structural Modifications
The structural versatility of the acrylate scaffold allows for a wide range of modifications to produce key analogues of this compound with tailored properties. The Knoevenagel condensation and the Baylis-Hillman reaction are two powerful and widely used methods for achieving such structural diversity.
The Knoevenagel condensation is a highly effective method for the synthesis of a variety of substituted acrylates. This reaction typically involves the condensation of an active methylene compound, such as a cyanoacetate, with an aldehyde or ketone. For the preparation of analogues of this compound, 2-methoxyethyl cyanoacetate can be condensed with a wide array of ring-substituted benzaldehydes, catalyzed by a base like piperidine. chemrxiv.orgchemrxiv.org This methodology has been successfully employed to synthesize a diverse library of 2-methoxyethyl phenylcyanoacrylates with various substituents on the phenyl ring, including methyl, methoxy (B1213986), ethoxy, benzyloxy, bromo, chloro, and phenoxy groups. chemrxiv.orgchemrxiv.org
The following interactive table showcases a selection of 2-methoxyethyl phenylcyanoacrylate analogues synthesized via the Knoevenagel condensation:
| Aldehyde Substituent (R) | Product Structure | Reference |
| 4-methoxy-2-methyl | 4-methoxy-2-methylphenyl | chemrxiv.org |
| 3-ethoxy-4-methoxy | 3-ethoxy-4-methoxyphenyl | chemrxiv.org |
| 3,4-dibenzyloxy | 3,4-dibenzyloxyphenyl | chemrxiv.org |
| 2-bromo-5-methoxy | 2-bromo-5-methoxyphenyl | chemrxiv.org |
| 3-phenoxy | 3-phenoxyphenyl | chemrxiv.org |
| 4-(4-chlorophenoxy) | 4-(4-chlorophenoxy)phenyl | chemrxiv.org |
| 2-(4-fluorophenoxy) | 2-(4-fluorophenoxy)phenyl | chemrxiv.org |
| 3-(4-methylphenoxy) | 3-(4-methylphenoxy)phenyl | chemrxiv.org |
The Baylis-Hillman reaction offers another versatile route to functionalized acrylates. This reaction creates a carbon-carbon bond between the α-position of an activated alkene (like an acrylate) and a carbon electrophile, typically an aldehyde. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is usually catalyzed by a tertiary amine, such as DABCO (1,4-diazabicyclo[2.2.2]octane), or a phosphine. wikipedia.orgorganic-chemistry.org This method allows for the introduction of a hydroxyl group at the β-position and a substituent from the aldehyde at the α-position of the original acrylate, leading to highly functionalized products. While specific examples for this compound are not abundant in the literature, the general applicability of the Baylis-Hillman reaction to acrylates suggests its potential for creating a diverse range of analogues. wikipedia.orgorganic-chemistry.org
Beyond these two key reactions, other structural modifications can be envisaged. For instance, transition metal-catalyzed cross-coupling reactions could be employed to introduce various substituents at the α- or β-positions of the acrylate. Furthermore, the ester group itself can be modified through transesterification with different alcohols to yield a variety of 2-methoxyacrylate esters.
Reactivity and Mechanistic Investigations of Ethyl 2 Methoxyacrylate
Electrophilic and Nucleophilic Addition Reactions
The electron distribution in ethyl 2-methoxyacrylate, with an electron-rich α-carbon due to the methoxy (B1213986) group and an electron-deficient β-carbon, suggests a complex reactivity profile toward both electrophiles and nucleophiles. However, detailed mechanistic studies and a broad range of reported examples for certain classical addition reactions are not extensively documented in the scientific literature.
Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this is a common reaction for standard acrylates, specific studies detailing the conjugate addition of common Michael donors (e.g., organocuprates, enamines, or stabilized carbanions) to this compound are not widely reported. The electronic nature of the α-methoxy group may influence the electrophilicity of the β-position, potentially affecting the rate and feasibility of such additions compared to unsubstituted acrylates.
A related transformation is the nickel-catalyzed reductive radical addition of alkyl iodides to α-oxyacrylates, including this compound. This reaction proceeds via a radical mechanism to form substituted lactate (B86563) derivatives, demonstrating an alternative pathway for addition across the double bond.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis for the construction of cyclic systems. The suitability of this compound as a partner in these reactions, particularly cycloadditions, is of synthetic interest.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. This compound, with its carbon-carbon double bond, has the potential to act as a dienophile. The electron-donating methoxy group and electron-withdrawing ester group would classify it as a substituted alkene, and its reactivity would be governed by the frontier molecular orbital (FMO) interactions with a given diene. Despite its potential, specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively reported in peer-reviewed literature.
Beyond the Diels-Alder reaction, other cycloaddition pathways, such as [2+2] cycloadditions or 1,3-dipolar cycloadditions, could be envisioned for this compound. These reactions would provide access to four- and five-membered ring systems, respectively. However, similar to the Diels-Alder reaction, there is a lack of specific published research detailing the participation of this compound in these cycloaddition pathways.
Cross-Coupling Reactivity Profiles
Significant research has been conducted on the cross-coupling reactivity of this compound, particularly in palladium-catalyzed reactions. These transformations provide a powerful method for the formation of carbon-carbon bonds.
A notable example is the stereoselective β-arylation of this compound via a Pd-catalyzed Fujiwara-Moritani coupling (also referred to as a dehydrogenative Heck reaction). researchgate.net This reaction allows for the direct C-H arylation of the enol ether, offering a step-economical route to β-arylated α-oxy α,β-unsaturated carboxylates. researchgate.net The general reaction involves heating this compound with an arene in the presence of a palladium catalyst, an oxidant, and an acid. researchgate.net
The reaction has been shown to be effective with a range of both electron-rich and electron-deficient arenes.
Table 1: Pd-Catalyzed Direct Arylation of this compound with Electron-Rich Arenes researchgate.net
Reaction Conditions: this compound (0.4 mmol), Arene (40 equiv.), Pd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), AcOH (5 equiv.), 110 °C, 24 h.
| Entry | Arene | Product | Yield (%) | Isomer Ratio |
| 1 | Benzene (B151609) | Ethyl 2-methoxy-3-phenylacrylate | 60 | - |
| 2 | Toluene (B28343) | Ethyl 2-methoxy-3-(p-tolyl)acrylate | 55 | 95:5 (p:m) |
| 3 | p-Xylene | Ethyl 2-methoxy-3-(2,5-dimethylphenyl)acrylate | 63 | - |
| 4 | Mesitylene | Ethyl 2-methoxy-3-(mesityl)acrylate | 51 | - |
| 5 | Anisole | Ethyl 2-methoxy-3-(4-methoxyphenyl)acrylate | 31 | 80:15:5 (p:o:m) |
| 6 | 1,4-Dimethoxybenzene | Ethyl 2-methoxy-3-(2,5-dimethoxyphenyl)acrylate | 60 | - |
The reaction generally affords higher yields with electron-rich arenes. researchgate.net With substituted arenes like toluene and anisole, a mixture of regioisomers is often observed, with the para-substituted product typically predominating due to steric effects. researchgate.net
The scope of the reaction has also been extended to electron-deficient arenes, although the yields are generally lower. researchgate.net
Table 2: Pd-Catalyzed Direct Arylation of this compound with Electron-Deficient Arenes researchgate.net
Reaction Conditions: this compound (0.4 mmol), Arene (40 equiv.), Pd(OAc)₂ (10 mol%), Ag₂O (1 equiv.), AcOH (5 equiv.), 110 °C, 24 h.
| Entry | Arene | Product | Yield (%) | Isomer Ratio |
| 1 | Fluorobenzene | Ethyl 3-(4-fluorophenyl)-2-methoxyacrylate | 42 | 90:10 (p:o) |
| 2 | 1,4-Difluorobenzene | Ethyl 3-(2,5-difluorophenyl)-2-methoxyacrylate | 35 | - |
| 3 | 1,3,5-Trifluorobenzene | Ethyl 2-methoxy-3-(2,4,6-trifluorophenyl)acrylate | 30 | - |
| 4 | Nitrobenzene | Ethyl 2-methoxy-3-(3-nitrophenyl)acrylate | 30 | >95:5 (m:o/p) |
Mechanistically, the reaction is believed to proceed through a Pd(II)-catalyzed C-H activation/Heck-type pathway. The stereochemistry of the resulting β-arylated product is predominantly the (Z)-isomer. researchgate.net This cross-coupling methodology highlights the utility of this compound as a building block for the synthesis of complex, functionalized molecules.
Radical Reaction Pathways and Their Control
General principles of free-radical addition to alkenes are well-established. For a typical acrylate (B77674), a radical species will add to the double bond, primarily at the unsubstituted β-carbon, to form a more stable α-carbonyl radical. However, specific studies detailing the influence of the 2-methoxy group on the regioselectivity and stereoselectivity of radical addition to this compound are not readily found.
Furthermore, while controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been applied to various functional methacrylates, there is a lack of specific literature detailing the application and optimization of these methods for achieving controlled polymerization of this compound. Research into the kinetics of such controlled processes, including the rates of activation and deactivation, for this particular monomer is not available.
Rearrangement Reactions and Isomerization Studies
Rearrangement reactions can be significant pathways for substituted acrylates under certain conditions. For instance, photochemical conditions can sometimes lead to rearrangements. A recent study has explored the 1,2-dialkylation of α-substituted acrylates that involves a tandem radical addition and an Ireland-Claisen rearrangement. rsc.orgresearchgate.net However, there is no specific research in the available literature that documents or investigates rearrangement or isomerization reactions of this compound, either thermally, photochemically, or under radical conditions. Studies on the potential for cis/trans isomerization of the acrylate double bond or other structural isomerizations of this specific compound have not been reported.
Mechanism Elucidation via Kinetic and Isotopic Labeling Studies
Kinetic studies are fundamental to understanding reaction mechanisms, providing data on reaction rates, orders, and activation energies. While kinetic data exists for the polymerization of many common acrylates and methacrylates, specific kinetic parameters for the radical reactions of this compound are not documented in the searched literature.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the pathways of atoms. Studies have utilized kinetic isotope effects (KIEs) to probe the mechanisms of polymerization for monomers like methyl methacrylate (B99206). rsc.org For example, 13C KIEs have been used to differentiate between a free-radical mechanism and other pathways in copper-mediated polymerizations. rsc.org However, there are no available studies that have employed isotopic labeling to investigate the reaction mechanisms of this compound specifically.
Applications of Ethyl 2 Methoxyacrylate in Advanced Organic Synthesis
Building Block for Complex Carbon Frameworks
The reactivity of ethyl 2-methoxyacrylate makes it an excellent starting material for the elaboration of intricate molecular architectures. Its ability to participate in various carbon-carbon bond-forming reactions allows for the efficient synthesis of functionalized and structurally diverse organic molecules.
Synthesis of Functionalized α,β-Unsaturated Esters
This compound serves as a key precursor in the synthesis of more complex α,β-unsaturated esters. These motifs are prevalent in numerous natural products and biologically active compounds. The inherent reactivity of the double bond and the ester functionality can be strategically exploited to introduce a variety of substituents.
One common strategy involves the conjugate addition of nucleophiles to the β-position of the acrylate (B77674). This approach allows for the introduction of a wide array of functional groups, leading to the formation of highly substituted ester derivatives. Subsequent transformations can then be employed to further elaborate the molecular framework.
Another important application is in olefination reactions. For instance, the modified Julia olefination, using reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate, provides a method for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. organic-chemistry.org This reaction offers an alternative to the well-established Horner-Wadsworth-Emmons reaction, often providing complementary stereoselectivity. organic-chemistry.org
Table 1: Examples of Functionalized α,β-Unsaturated Esters from this compound Analogs
| Starting Material | Reagent | Product | Reaction Type |
| Aldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | trans-α,β-Unsaturated ester | Modified Julia Olefination organic-chemistry.org |
| Aldehyde | Ylide | α,β-Unsaturated ester | Wittig Reaction |
| Organocuprate | - | β-Substituted ester | Conjugate Addition |
Construction of Substituted Vinyl Ethers
The methoxy (B1213986) group at the β-position of this compound allows for its use in the synthesis of substituted vinyl ethers. These compounds are valuable intermediates in organic synthesis, participating in reactions such as Claisen rearrangements and cycloadditions.
A recently developed organocatalytic multicomponent cyanovinylation of aldehydes provides a direct route to conjugated cyanomethyl vinyl ethers. researchgate.netfrontiersin.org This reaction utilizes an aldehyde, acetone (B3395972) cyanohydrin as a cyanide source, and an acrylate derivative to generate highly functionalized vinyl ethers in good yields. researchgate.netfrontiersin.org The reaction is catalyzed by N-methylmorpholine and is notable for its operational simplicity and efficiency. researchgate.netfrontiersin.org
The resulting vinyl ethers can serve as building blocks for the synthesis of various heterocyclic and carbocyclic systems. Their unique electronic properties make them versatile synthons for further chemical transformations.
Precursor for Diverse Heterocyclic Compound Syntheses
The electrophilic nature of this compound, coupled with the presence of multiple reactive sites, makes it an ideal precursor for the construction of a wide variety of heterocyclic compounds. These ring systems are fundamental components of many pharmaceuticals, agrochemicals, and materials.
Formation of Pyrimidine (B1678525) Derivatives
This compound and its derivatives are valuable reagents in the synthesis of pyrimidines, a class of nitrogen-containing heterocycles with significant biological activity. researchgate.net The synthesis often involves the condensation of the acrylate with a binucleophile, such as a urea (B33335) or thiourea (B124793) derivative.
For example, a series of novel phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure have been designed and synthesized. nih.gov These compounds have shown promising acaricidal activity. nih.gov The synthetic strategy involves the reaction of a pyrimidine precursor with a methoxyacrylate side chain. nih.gov
Table 2: Synthesis of Pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound analog | Urea/Thiourea | Substituted Pyrimidine |
| Phenyl methoxyacrylate derivative | 2-Alkenylthiopyrimidine precursor | Phenyl methoxyacrylate with pyrimidine moiety nih.gov |
Indole (B1671886) Ring System Construction
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. This compound can be utilized in the construction of this important heterocyclic system.
One approach involves the reaction of this compound with a suitable aniline (B41778) derivative. For instance, the reaction of 1-methyl-3,4-dihydro-β-carboline with mthis compound leads to the formation of a novel tetracyclic conjugated γ-lactam, which is a precursor to indolizino[8,7-b]indole derivatives. researchgate.net This transformation highlights the ability of the acrylate to participate in cycloaddition and rearrangement cascades to build complex polycyclic systems.
Furthermore, this compound derivatives have been employed in the synthesis of complex indole alkaloids, such as in the total synthesis of (+)-paraherquamide B, where it is used to construct a key intermediate. acs.org
Isoxazoline (B3343090) and Pyrazole (B372694) Synthesis
This compound is a versatile precursor for the synthesis of five-membered heterocycles like isoxazolines and pyrazoles. These ring systems are of great interest due to their diverse biological activities.
The synthesis of isoxazolines can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with the double bond of this compound. This reaction allows for the construction of the isoxazoline ring with good control over regioselectivity. The resulting isoxazoline-containing compounds can be further functionalized to access a variety of derivatives. arabjchem.orgnih.gov
Similarly, pyrazoles can be synthesized by the reaction of this compound with hydrazine (B178648) derivatives. organic-chemistry.org The condensation reaction proceeds to form the pyrazole ring, often with the elimination of methanol (B129727). This method provides a straightforward entry to substituted pyrazoles that can serve as intermediates for more complex molecules. arabjchem.orgorganic-chemistry.org For instance, the reaction of Michael adducts derived from acrylates with appropriate nucleophiles can lead to the formation of pyrazoles. arabjchem.org
Table 3: Synthesis of Isoxazolines and Pyrazoles
| Starting Material | Reagent | Heterocycle | Reaction Type |
| This compound | Nitrile Oxide | Isoxazoline | 1,3-Dipolar Cycloaddition nih.gov |
| This compound | Hydrazine | Pyrazole | Condensation organic-chemistry.org |
Other Heterocycle Formation Pathways
This compound serves as a key precursor in the synthesis of a diverse array of heterocyclic compounds beyond those formed through common pathways. Its reactivity allows for its incorporation into various ring systems containing nitrogen, oxygen, and sulfur.
The synthesis of nitrogen-containing heterocycles is a prominent application. mdpi.comchemrj.org For instance, it is utilized in the production of pyrimidines and pyrazoles. The compound's double bond and ester functional group make it a suitable building block for these syntheses. Research has demonstrated its use in the synthesis of 1,2,3-triazole derivatives through cycloaddition reactions. researchgate.net Specifically, a library of triazole-modified beta-methoxyacrylate analogues was synthesized via a Cu(I)-catalyzed 1,3-dipolar alkyne-azide coupling reaction, a process often referred to as 'click chemistry'. researchgate.net
Oxygen-containing heterocycles, such as tetrahydrofuran (B95107) and γ-butyrolactone derivatives, can also be synthesized using methodologies that could potentially involve precursors derived from or analogous to this compound. pku.edu.cnbeilstein-journals.org The construction of these rings often involves intramolecular cyclization reactions where an oxygen-containing nucleophile attacks an electrophilic center. pku.edu.cnbeilstein-journals.org For example, the reaction of benzoxepine-4-carboxylates with activated alkynes represents a method for constructing oxygen heterocycles through the formation of C-C and C-O bonds in a single step. rsc.org
Furthermore, the synthesis of sulfur-containing heterocycles, such as thiazoles, thiadiazoles, and thiazines, has been explored. nih.govrjptonline.org These syntheses often involve the reaction of a sulfur-containing nucleophile with an appropriate electrophilic partner. rjptonline.orgsioc-journal.cn Ring enlargement reactions provide a convenient method for synthesizing medium-sized sulfur heterocycles from smaller rings. nih.gov
The versatility of this compound and related methoxyacrylates in heterocycle formation is further highlighted by their use in the synthesis of complex, fused heterocyclic systems. For example, they have been employed in the synthesis of 7H- mdpi.comresearchgate.netuc.pttriazolo[3,4-b] researchgate.netmdpi.comuc.ptthiadiazines. researchgate.net
Role in Cascade and Multicomponent Reactions
This compound and its derivatives are valuable reagents in cascade and multicomponent reactions (MCRs), which are efficient processes that form multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.orgnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity from simple starting materials. wikipedia.org
In the context of cascade reactions, also known as domino or tandem reactions, the initial product of a reaction involving this compound can spontaneously undergo further transformations. wikipedia.org For example, a Michael addition to the acrylate system could be followed by an intramolecular cyclization, leading to the formation of a heterocyclic ring. A study by Hessel's laboratory highlighted a dipolar cycloaddition between an azide (B81097) and (E)-methyl 3-methoxyacrylate to produce a triazole, which was then converted into the antiepileptic drug rufinamide. beilstein-journals.org
Multicomponent reactions involving this compound or similar acrylate derivatives allow for the combination of three or more reactants in a single step. nih.govmdpi.com A notable example is the Morita-Baylis-Hillman reaction, where an aldehyde, an alkyl acrylate, and a nucleophile can be combined to form highly functionalized products. mdpi.com While not explicitly detailing this compound, the general principle applies. These reactions can be catalyzed by various species, including phosphines. mdpi.com The development of MCRs is a significant area of research for the synthesis of diverse molecular libraries for drug discovery. nih.gov
The utility of these reactions is demonstrated in the synthesis of complex structures. For instance, a three-component reaction of an aldehyde, an alkyl acrylate, and dialkyl malonate can produce highly functional compounds bearing both hydroxyl and ester functionalities. mdpi.com The strategic use of MCRs can lead to the selective synthesis of complex molecules, as demonstrated in the formation of aminomethyltetrazoles through two consecutive isocyanide-MCRs. beilstein-journals.org
Development of Specialized Functional Molecules and Bioactive Chemical Entities
This compound and its structural analogues are pivotal in the synthesis of specialized functional molecules and bioactive chemical entities, particularly in the agrochemical and pharmaceutical industries. The β-methoxyacrylate moiety is a well-known pharmacophore, particularly in the development of fungicides. researchgate.netresearchgate.net
Many commercial fungicides, known as strobilurins, contain the β-methoxyacrylate toxophore. researchgate.netnih.gov These compounds act by inhibiting mitochondrial respiration in fungi. researchgate.netresearchgate.net Researchers continuously design and synthesize new β-methoxyacrylate derivatives to discover novel pesticides with improved activities and to overcome resistance issues. researchgate.netnih.gov For instance, novel phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure have been synthesized and shown to exhibit significant acaricidal activity. semanticscholar.org One such compound, (E)-methyl 2-(2-((2-(3,3-dichloroallylthio)-6-(trifluoromethyl)pyrimidin-4-yloxy) methyl)phenyl)-3-methoxyacrylate, demonstrated potent larvicidal and ovicidal activity against Tetranychus cinnabarinus. semanticscholar.org
The synthesis of these bioactive molecules often involves multi-step sequences where the methoxyacrylate unit is introduced at a key stage. For example, the synthesis of (E)-methyl 2-[2-(6-chloropyrid-2-yloxymethyl)phenyl]-3-methoxyacrylate, a precursor for fungicidal compounds, has been described. google.com
Beyond agrochemicals, the structural motif of β-methoxyacrylates is incorporated into molecules with other potential biological activities. For example, decorating a coumarin (B35378) framework with methoxyacrylate moieties has been explored to generate potential lead compounds for developing novel fungicides. nih.gov Furthermore, the synthesis of various heterocyclic compounds incorporating the methoxyacrylate group, such as those with pyrimidine or triazole rings, has led to the discovery of compounds with a range of biological activities. researchgate.netmdpi.com
The development of these specialized molecules relies on a deep understanding of structure-activity relationships (SARs), where modifications to the core structure, including the substituents on the phenyl ring and the nature of the heterocyclic moiety, are systematically varied to optimize biological activity. researchgate.net
Polymerization Chemistry of Ethyl 2 Methoxyacrylate
Free Radical Homopolymerization Studies
Free radical polymerization is a common method for polymerizing vinyl monomers. For captodative monomers like EMA, this process exhibits some unique features.
In the case of related methacrylates, the rate of polymerization is also affected by the concentration of the initiator. nih.gov An increase in initiator concentration generally leads to a higher rate of polymerization due to the generation of a greater number of free radicals. nih.govrepositorioinstitucional.mx
The choice of initiator and the polymerization temperature significantly impact the free radical polymerization of captodative acrylates. Studies on the closely related methyl 2-methoxyacrylate (MMOA) have demonstrated that polymerization can be carried out in bulk using azo initiators at temperatures ranging from 90 to 130°C. tandfonline.comtandfonline.com The polymerization proceeds effectively to yield a white powder polymer. tandfonline.com
A notable observation in the polymerization of MMOA is the effect of temperature on the molecular weight distribution of the resulting polymer. At 90°C, a unimodal molecular weight distribution is observed. However, at higher temperatures (110°C and 130°C), the polymer exhibits a bimodal molecular weight distribution. tandfonline.comtandfonline.com This suggests that at elevated temperatures, a "dead-end" polymer, once formed, can be revived to continue propagation, leading to a fraction of higher molecular weight polymer. tandfonline.comtandfonline.com Spontaneous thermal polymerization at 130°C, even without an initiator, has also been shown to produce a bimodal polymer with a significant high molecular weight fraction. tandfonline.comtandfonline.com
The type of initiator also plays a crucial role. Azo initiators such as 2,2′-azobis(2,4,4-trimethylpentane) (VR-110), 1-1′-azobis(cyclohexane-1-carbonitrile) (V-40), and azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) have been successfully used for the polymerization of MMOA. tandfonline.com The choice of initiator can affect the reaction kinetics and the properties of the final polymer. rsc.org For instance, in the polymerization of other methacrylates, different initiators can lead to variations in monomer conversion and reaction rates under the same conditions. rsc.org
| Initiator Type | Polymerization Temperature (°C) | Key Observation for MMOA (analog) |
| Azo Initiators | 90 - 130 | Bimodal molecular weight distribution at higher temperatures. tandfonline.comtandfonline.com |
| Thermal (spontaneous) | 130 | Formation of bimodal polymer with high molecular weight fraction. tandfonline.comtandfonline.com |
Controlled/Living Radical Polymerization Strategies
Controlled/living radical polymerization (CLRP) techniques offer the ability to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions. While specific studies on the CLRP of this compound are not prevalent in the searched literature, the successful application of these techniques to other methacrylates suggests their potential applicability to EMA.
Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that has been successfully employed for a wide range of methacrylate (B99206) monomers. mdpi.comnih.govredalyc.org ATRP allows for the synthesis of well-defined polymers under various reaction conditions. mdpi.com For instance, ATRP has been used to synthesize block copolymers of polystyrene and poly(2-(methoxyethoxy)ethyl methacrylate). mdpi.com The synthesis of poly(ethyl methacrylate-co-methyl methacrylate) has also been achieved via ATRP using ruthenium-based catalysts, demonstrating good control over the polymerization. redalyc.org
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique applicable to a broad spectrum of monomers, including acrylates and methacrylates. sigmaaldrich.com The success of RAFT polymerization relies on the selection of an appropriate RAFT agent for the specific monomer. sigmaaldrich.com For "more-activated monomers" like methacrylates, trithiocarbonates and aromatic dithioesters are often effective RAFT agents. sigmaaldrich.com RAFT has been used to create polymers with complex architectures, including bimodal molecular weight distributions in a single step. tandfonline.com
Given the successful application of ATRP and RAFT to a variety of methacrylate monomers, it is reasonable to infer that these techniques could be adapted for the controlled polymerization of this compound, enabling the synthesis of well-defined PEMA homopolymers and block copolymers.
Block and Copolymerization Approaches
The synthesis of block and random copolymers allows for the tailoring of polymer properties for specific applications. This compound can be incorporated into such structures through various polymerization methods.
Research on the analogous mthis compound (MMOA) has demonstrated a convenient method for synthesizing block copolymers. tandfonline.comtandfonline.com By heating comonomers such as vinyl acetate (B1210297) (VAc) and acrylonitrile (B1666552) (AN) in the presence of pre-formed poly(MMOA) at 130°C without any additional initiator, block copolymers were successfully obtained. tandfonline.comtandfonline.com The resulting poly(MMOA-block-VAc) and poly(MMOA-block-AN) copolymers exhibited properties indicative of a block structure, such as distinct glass transition temperatures (Tg) for each block segment. tandfonline.com
Furthermore, free-radical initiated copolymerizations of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), another structurally similar monomer, have been carried out using 2,2-azo-bisisobutyronitrile (AIBN) as an initiator. sapub.org The reactivity ratios for this system indicated the formation of random copolymers. sapub.org This suggests that random copolymers of this compound with other methacrylates could also be synthesized.
Controlled polymerization techniques like ATRP have been used to create well-defined block copolymers of other methacrylates with polystyrene. mdpi.com Sequential anionic polymerization is another method that can be employed for synthesizing block copolymers with narrow molecular weight distributions. mdpi.com These approaches could likely be extended to the synthesis of block copolymers containing poly(this compound) segments.
| Copolymer Type | Comonomer(s) | Polymerization Method | Key Findings |
| Block Copolymer | Vinyl Acetate, Acrylonitrile | Free Radical (with poly(MMOA) macroinitiator) | Successful formation of block copolymers with distinct block segments. tandfonline.comtandfonline.com |
| Random Copolymer | 2-Ethoxyethyl Methacrylate | Free Radical (AIBN initiator) | Formation of random copolymers with reactivity ratios indicating similar monomer reactivity. sapub.org |
| Block Copolymer | Polystyrene | ATRP, Anionic Polymerization | Potential methods for synthesizing well-defined block copolymers with PEMA. mdpi.com |
Investigation of Polymer Microstructure and Tacticity
The tacticity, or the stereochemical arrangement of the monomer units along the polymer chain, significantly influences the physical and chemical properties of the polymer. ncku.edu.tw The tacticity of poly(this compound) is expected to be influenced by the polymerization conditions.
The use of Lewis acids as catalysts in the radical polymerization of α-(alkoxymethyl)acrylates has been shown to control the stereochemistry of the resulting polymer. researchgate.netacs.org For example, using scandium trifluoromethanesulfonate (B1224126) can lead to isotactic-rich polymers, while zinc bromide can produce syndiotactic-rich polymers. researchgate.netacs.org In the absence of a Lewis acid, an atactic polymer is typically formed. acs.org
The microstructure and tacticity of polymers are commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy. ncku.edu.twiupac.orgmeasurlabs.com Both 1D and 2D NMR techniques, such as ¹H NMR, ¹³C NMR, COSY, and HSQC, are powerful tools for elucidating the sequence of monomer units and their stereochemical arrangement. iupac.orgmeasurlabs.commdpi.com For poly(methacrylates), ¹³C NMR is particularly useful for determining tacticity. measurlabs.com The analysis of the chemical shifts of the main-chain methylene (B1212753) and quaternary carbons can provide detailed information on the triad (B1167595) and tetrad sequences of the polymer chain. acs.orgmdpi.com
Molecular Weight Distribution and Rheological Properties of Polymers
The molecular weight and its distribution (MWD) are fundamental characteristics of a polymer that dictate its processing behavior and end-use properties. researchgate.nettainstruments.com The rheological properties, which describe the flow and deformation of the material, are strongly dependent on the molecular weight and MWD. anton-paar.comresearchgate.netthermofisher.com
The molecular weight distribution of polymers is typically characterized by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). researchgate.nettainstruments.comlcms.cz This technique separates polymer molecules based on their size in solution, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net
The rheological properties of polymers can be investigated using various techniques, such as oscillatory rheometry. anton-paar.comnih.govmdpi.com These measurements can provide information on the viscosity, storage modulus (G'), and loss modulus (G'') of the polymer melt or solution. mdpi.com The rheological behavior is sensitive to the polymer's molecular weight, MWD, and chain architecture. anton-paar.com For example, the zero-shear viscosity of a polymer melt is directly related to its weight-average molecular weight. anton-paar.com Therefore, rheological measurements can be used as an indirect method to obtain information about the molecular weight distribution of polymers. researchgate.net While specific rheological data for poly(this compound) is not available in the searched literature, it is expected to exhibit viscoelastic behavior typical of thermoplastic polymers, with its melt viscosity and elasticity being highly dependent on its molecular weight and MWD.
Unique Polymerization Behavior of Captodative Substituted Acrylates
The polymerization of acrylates bearing captodative substituents, such as an electron-donating group (e.g., methoxy) and an electron-withdrawing group (e.g., ester) on the same carbon atom of the double bond, exhibits distinct characteristics compared to conventional acrylate (B77674) monomers. This unique behavior is primarily attributed to the "captodative effect," which involves the synergistic stabilization of radical species. tandfonline.comwikipedia.org This stabilization influences the reaction kinetics, polymer structure, and molecular weight distribution in significant ways. tandfonline.comingentaconnect.com
A key feature of the radical polymerization of captodative acrylates is the stabilization of the propagating radical. tandfonline.com This effect can lead to a phenomenon described as pseudo-living radical polymerization, where the molecular weight of the polymer increases in proportion to the monomer conversion. tandfonline.com For instance, the polymerization of α-acyloxyacrylates demonstrates this trend, where the degree of polymerization rises as the monomer is consumed due to the enhanced stability of the radical species. tandfonline.comingentaconnect.com
Research on mthis compound (MMOA), a closely related analog of this compound, has revealed exceptional polymerization behavior. tandfonline.comtandfonline.com Free radical polymerization of MMOA in bulk at elevated temperatures (above 110 °C) results in a polymer with a bimodal molecular weight distribution, a feature not observed at lower temperatures (e.g., 90 °C) where a unimodal distribution is produced. tandfonline.comtandfonline.com This behavior is observed irrespective of the presence of a traditional azo initiator. The formation of the bimodal distribution is attributed to the cleavage of a carbon-carbon single bond at head-to-head linkages within the polymer chain, which are formed by recombination termination events. tandfonline.com
Furthermore, this unique characteristic allows for the convenient synthesis of block copolymers. By heating comonomers like vinyl acetate or acrylonitrile in the presence of poly(MMOA) at high temperatures (e.g., 130 °C), block copolymers can be formed without the need for an external initiator. tandfonline.com The thermally generated radicals from the poly(MMOA) chain are capable of initiating the polymerization of the second monomer.
The reaction conditions, particularly the solvent and temperature, have a profound impact on the polymerization rate and the resulting polymer's properties. In the radical polymerization of ethyl 2-acetoxyacrylate, another captodative acrylate, the rate of polymerization was found to vary with the solvent used, generally increasing with the molar volume of the solvent and with decreasing monomer solubility. researchgate.netresearchgate.net Diluting the monomer with a solvent typically leads to a reduction in the polymer yield. researchgate.netresearchgate.net
Temperature and monomer-to-polymer conversion also influence the tacticity of the resulting polymer. For ethyl 2-acetoxyacrylate polymerized in benzene (B151609) at 30°C, the isotacticity (mm) was observed to decrease as the polymerization progressed. researchgate.net Conversely, at a higher temperature of 100°C in anisole, the isotacticity increased during the polymerization process. researchgate.netresearchgate.net This demonstrates the delicate balance of factors that control the stereochemistry of the polymer chain.
Kinetic studies on captodative substituted methyl α-(acyloxy)acrylates further highlight their unique reactivity. The polymerization rate and polymer properties are significantly influenced by the nature of the α-substituent. acs.org For example, methyl α-acetoxyacrylate (MAA) exhibits a higher polymerization reactivity compared to analogs with bulkier ester groups like methyl α-(butyryloxy)acrylate (MBA). acs.org
The following tables summarize key research findings on the polymerization of captodative acrylates.
Table 1: Radical Polymerization of Mthis compound (MMOA) in Bulk tandfonline.comtandfonline.com
| Temperature (°C) | Initiator | Reaction Time (min) | Polymer Yield (%) | Molecular Weight Distribution |
| 90 | V-70 | 60 | 15.1 | Unimodal |
| 110 | None | 60 | 4.5 | Bimodal |
| 130 | None | 10 | 4.2 | Bimodal |
| 130 | None | 60 | 12.3 | Bimodal |
| 130 | VR-110 | 60 | 25.4 | Bimodal |
V-70: azobis(4-methoxy-2,4-dimethylvaleronitrile), VR-110: 2,2′-azobis(2,4,4-trimethylpentane)
Table 2: Influence of Solvent on Polymerization of Ethyl 2-Acetoxyacrylate researchgate.netresearchgate.net
| Solvent | Molar Volume (cm³/mol) | Polymerization Rate | Polymer Tacticity (Isotacticity, mm) |
| Benzene | 89.4 | Varies | Decreases with conversion at 30°C |
| Anisole | 108.8 | Varies | Increases with conversion at 100°C |
Table 3: Kinetic Data for Radical Homopolymerization of Methyl α-(Acyloxy)acrylates at 50°C acs.org
| Monomer | Propagation Rate Constant (kp) (L/mol·s) | Overall Activation Energy (Ea) (kcal/mol) |
| Methyl α-acetoxyacrylate (MAA) | 255 | 16.0 |
| Methyl α-(butyryloxy)acrylate (MBA) | 114 | 17.4 |
Theoretical and Computational Investigations of Ethyl 2 Methoxyacrylate
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like ethyl 2-methoxyacrylate. These studies provide detailed information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.
The electronic structure of an acrylate (B77674), such as this compound, is characterized by the presence of a conjugated system involving the carbon-carbon double bond and the carbonyl group. This conjugation influences the molecule's reactivity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For instance, in a study on a related compound, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its electronic properties. nih.govresearchgate.net These calculations revealed the spatial distribution of the HOMO and LUMO, indicating the likely sites for electrophilic and nucleophilic attack. Similar calculations for this compound would highlight the electron-rich and electron-deficient regions, providing a roadmap for its chemical reactions.
Reactivity descriptors, such as electronegativity, chemical hardness, and chemical potential, can also be calculated from the HOMO and LUMO energies. These descriptors quantify the molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and the escaping tendency of electrons, respectively.
Below is a table illustrating the kind of data that can be obtained from such quantum chemical calculations, using ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate as a representative example.
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.98 |
| LUMO Energy | -2.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.73 |
| Ionization Potential (I) | 6.98 |
| Electron Affinity (A) | 2.25 |
| Electronegativity (χ) | 4.615 |
| Chemical Hardness (η) | 2.365 |
| Chemical Softness (S) | 0.423 |
| Chemical Potential (μ) | -4.615 |
Computational Modeling of Reaction Mechanisms
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and transition states.
Transition State Analysis
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly DFT, are employed to locate the transition state structures for reactions such as polymerization, addition, or hydrolysis of this compound. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex. Vibrational frequency analysis is performed to confirm the nature of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Conformational Analysis and Stereochemical Prediction
The flexibility of the ethyl and methoxy (B1213986) groups in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step.
Theoretical studies on similar molecules, such as methyl-2-cyano-3-methoxyacrylate, have shown that different conformers can coexist, with their relative populations depending on their energies and the surrounding environment (e.g., solvent). researchgate.net For this compound, rotations around the C-O and C-C single bonds would lead to various staggered and eclipsed conformations. The most stable conformers are those that minimize steric hindrance and optimize electronic interactions.
Computational methods can also be used to predict the stereochemical outcome of reactions involving this compound. By modeling the approach of a reactant to the acrylate, it is possible to predict which stereoisomer is more likely to be formed.
Spectroscopic Property Prediction and Validation in Research Contexts
Computational chemistry provides a powerful means to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
DFT calculations can be used to predict the vibrational frequencies of the molecule. nih.govresearchgate.net These calculated frequencies, when scaled appropriately, can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For example, the characteristic C=O and C=C stretching frequencies in the acrylate moiety can be accurately predicted.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These theoretical chemical shifts are valuable for interpreting experimental NMR spectra and for confirming the structure of the molecule.
The table below shows a selection of calculated vibrational frequencies for a related acrylate, demonstrating the type of data that can be generated.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C=O) | 1720 | Carbonyl stretch |
| ν(C=C) | 1635 | Alkene stretch |
| νas(CH₃) | 3010 | Asymmetric methyl stretch |
| νs(CH₃) | 2960 | Symmetric methyl stretch |
| ν(C-O-C) | 1150 | Ether stretch |
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in the liquid state or in solution. These simulations can be used to calculate bulk properties such as density, viscosity, and diffusion coefficients.
By simulating a system containing many this compound molecules, it is possible to study intermolecular interactions and the local structure of the liquid. MD simulations are also valuable for understanding the behavior of this monomer in a polymerization process, providing a dynamic picture of how individual molecules come together to form a polymer chain.
Advanced Analytical Characterization in Research Contexts
Spectroscopic Methodologies for Reaction Monitoring and Kinetics
Spectroscopic techniques are indispensable for real-time monitoring of chemical reactions involving Ethyl 2-methoxyacrylate, providing insights into reaction mechanisms and kinetics.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the transformation of reactants into products in real-time, directly within the NMR tube. This technique can provide detailed mechanistic information about the polymerization of acrylate (B77674) monomers. researchgate.net For instance, in the radical polymerization of captodative substituted methoxyacrylates like mthis compound (a close analog of this compound), ¹H NMR spectroscopy can be used to follow the disappearance of monomer signals and the appearance of polymer peaks. tandfonline.comtandfonline.com The integration of these signals over time allows for the determination of reaction kinetics. tandfonline.com Furthermore, two-dimensional NMR techniques such as HSQC and HMBC are invaluable for the detailed microstructural analysis of polymers derived from acrylates, helping to elucidate the sequence of monomer units and tacticity. iupac.org The chemical shift of specific protons can also be sensitive to the polymer's end-groups, which can be crucial for understanding polymerization termination mechanisms. researchgate.net
A hypothetical in-situ ¹H NMR experiment for the polymerization of this compound might track the following changes:
| Protons | Monomer Chemical Shift (ppm, hypothetical) | Polymer Chemical Shift (ppm, hypothetical) | Observation |
| Vinyl protons | 5.5 - 6.5 | Disappears | Consumption of monomer |
| Methoxy (B1213986) protons (-OCH₃) | ~3.8 | Shifts slightly | Incorporation into polymer backbone |
| Ethyl protons (-OCH₂CH₃) | ~4.2 (q), ~1.3 (t) | Broadens and shifts slightly | Incorporation into polymer backbone |
| Polymer backbone protons | --- | 1.5 - 2.5 | Formation of new C-C single bonds |
This table is illustrative and based on general principles of NMR spectroscopy.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, offering a window into the structural evolution during a reaction. The polymerization of acrylates can be effectively monitored by following the disappearance of the C=C stretching vibration, typically around 1630-1640 cm⁻¹, and the C=O stretching vibration of the acrylate, usually near 1720 cm⁻¹. researchgate.netnih.gov
Confocal micro-Raman spectroscopy has been employed to study the phase separation of aqueous solutions of poly(2-(2-methoxyethoxy)ethyl (meth)acrylate), a related polymer. nih.gov This study revealed shifts in the C-H and C=O stretching modes upon phase separation, providing information on the changing molecular environment and intermolecular interactions. nih.gov Raman spectroscopy is a non-destructive technique that can be paired with other analytical methods to build comprehensive structure-property relationships in polymer systems. mdpi.com
Changes in key vibrational frequencies during the polymerization of this compound could be summarized as follows:
| Vibrational Mode | Wavenumber (cm⁻¹, Monomer) | Wavenumber (cm⁻¹, Polymer) | Technique |
| C=C Stretch | ~1635 | Disappears | IR, Raman |
| C=O Stretch | ~1720 | ~1730 | IR, Raman |
| C-O-C Stretch | ~1150-1250 | Remains | IR, Raman |
This table presents typical frequency ranges for acrylate monomers and polymers.
Chromatographic Techniques for Separation and Purity Assessment in Synthetic Research
Chromatography is a fundamental separation technique essential for analyzing the complex mixtures that often result from organic synthesis and for assessing the purity of the final products. khanacademy.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds, making it ideal for monitoring the progress of reactions involving this compound and its derivatives. psu.eduscielo.br By employing a suitable stationary phase, such as a C18 column, and a mobile phase gradient, components of a reaction mixture can be effectively separated and quantified. psu.eduscielo.br For instance, in the synthesis of novel phthalazine-methoxyacrylate derivatives, HPLC with a photodiode array (PDA) detector was used to assess the purity of the synthesized compounds. psu.edu The method typically involves dissolving the sample in a suitable solvent like methanol (B129727) and using a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). psu.eduscielo.br
A typical HPLC method for analyzing a reaction mixture containing this compound might involve the following parameters:
| Parameter | Value |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium acetate (B1210297), pH 3.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 50% B to 90% B over 8 minutes |
| Detector | PDA at 190-310 nm |
This table is based on a published method for related methoxyacrylate derivatives. psu.edu
Gas Chromatography (GC) is the method of choice for the analysis of volatile compounds. It is particularly useful for assessing the purity of starting materials like this compound and for analyzing volatile byproducts of a reaction. niscpr.res.inchromforum.org The choice of the column's stationary phase is critical for achieving good separation. For esters like acrylates, polar columns are often employed. google.com A flame ionization detector (FID) is commonly used due to its high sensitivity to organic compounds. iteh.ai For instance, a GC method for determining the purity of ethyl chloroacetate, a related ester, utilized a Silar 10C packed column with temperature programming. niscpr.res.in
A hypothetical GC method for purity assessment of this compound could be:
| Parameter | Value |
| Column | Polar capillary column (e.g., DB-WAX) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Temperature Program | Initial temp 60°C, ramp to 220°C |
This table provides a general set of conditions suitable for the GC analysis of volatile esters.
High-Resolution Mass Spectrometry for Mechanistic Elucidation and Product Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. asianpubs.orgmdpi.comasianpubs.orgnih.gov This capability is invaluable for confirming the identity of newly synthesized compounds and for elucidating reaction mechanisms by identifying intermediates and byproducts. Electrospray ionization (ESI) is a soft ionization technique commonly used in HRMS that allows for the analysis of a wide range of compounds, including those that are thermally labile or have high molecular weights. mdpi.comasianpubs.orgnih.gov In the synthesis of novel butenolide compounds containing a methoxyacrylate scaffold, HRMS was used to confirm the structures of the target molecules by observing the [M+H]⁺ ions and matching the measured mass to the calculated mass with high precision. mdpi.com
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net In the context of this compound research, this method is invaluable for the unambiguous structural elucidation of its derivatives, providing precise data on bond lengths, bond angles, and stereochemistry. While this compound itself is a liquid at room temperature, its solid-state derivatives are frequently subjected to crystallographic analysis to confirm reaction outcomes, establish absolute configurations, and understand intermolecular interactions in the crystalline lattice.
Research in medicinal and agricultural chemistry often involves the synthesis of complex molecules where the methoxyacrylate moiety is a key pharmacophore. In these studies, obtaining a single crystal suitable for X-ray diffraction is a critical step for structural validation. For instance, the crystal structures of various biologically active compounds incorporating the methoxyacrylate scaffold have been successfully determined, confirming their molecular connectivity and stereochemical arrangement. mdpi.commdpi.com
One detailed study reported the crystal structure of (E)-Methyl 2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyacrylate ethanol (B145695) solvate, a complex indole (B1671886) derivative. researchgate.net The analysis provided definitive proof of its structure and conformation. Another investigation focused on a new butenolide containing a methoxyacrylate scaffold, where X-ray diffraction analysis of an intermediate, (E)-3-(1-(hydroxyimino)ethyl)-5,5-dimethyl-4-phenylfuran-2(5H)-one, was used to assure the E-configuration of an oxime group, which was crucial for the subsequent synthesis steps. mdpi.com
The data obtained from these analyses are fundamental for understanding structure-activity relationships and for the rational design of new compounds.
| Parameter | (E)-Methyl 2-[(2S,3S,12bR)-3-ethyl-8-methoxy...]-3-methoxyacrylate ethanol solvate researchgate.net | (E)-3-(1-(hydroxyimino)ethyl)-5,5-dimethyl-4-phenylfuran-2(5H)-one mdpi.com |
|---|---|---|
| Formula | C₂₃H₃₀N₂O₄·C₂H₆O | C₁₄H₁₅NO₃ |
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | P2₁2₁2₁ | P4₁2₁2 |
| a (Å) | 7.6045 (1) | 8.8563 (5) |
| b (Å) | 11.7534 (2) | 8.8563 (5) |
| c (Å) | 26.5735 (4) | 32.1060 (18) |
| Volume (ų) | 2375.11 (6) | 2518.2 (2) |
| Z | 4 | 8 |
| Temperature (K) | 100 | 125.50 |
| Final R₁ [I > 2σ(I)] | 0.036 | 0.0655 |
| wR₂ (all data) | 0.089 | 0.1114 |
Chiral Analysis Techniques for Enantiomeric and Diastereomeric Purity
The determination of enantiomeric and diastereomeric purity is critical in the synthesis and application of chiral compounds derived from this compound, particularly in the pharmaceutical and agrochemical industries where the biological activity of stereoisomers can differ significantly. researchgate.net Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most powerful and widely used tool for separating and quantifying stereoisomers. wikipedia.orgjiangnan.edu.cn
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the analysis of enantiomeric and diastereomeric purity. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are exceptionally versatile and widely employed for this purpose. nih.gov These columns can be used in both normal-phase (using eluents like hexane/alcohol mixtures) and reversed-phase (using aqueous/organic mixtures) modes, offering broad applicability for various derivatives. nih.govresearchgate.net
For the analysis of derivatives of this compound, a method would typically involve dissolving the analyte in a suitable solvent and injecting it onto a chiral column. The mobile phase composition (the ratio of solvents) is optimized to achieve baseline separation of the stereoisomers. Detection is commonly performed using a UV detector. The enantiomeric excess (ee) or diastereomeric excess (de) is then calculated from the relative peak areas in the chromatogram. For example, the enantiomeric purity of chiral imidazolines and atorvastatin (B1662188) has been successfully determined using Chiralpak® columns with mobile phases consisting of mixtures like n-hexane, ethanol, and modifiers like diethylamine (B46881) or trifluoroacetic acid. nih.gov
Chiral Gas Chromatography (GC)
Chiral GC is another highly effective method for separating volatile chiral compounds. sci-hub.se The technique relies on capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. gcms.czchrom-china.com For non-volatile or highly polar derivatives of this compound, a derivatization step may be necessary to increase volatility and improve chromatographic performance. Common derivatization agents include trifluoroacetic anhydride (B1165640) for amines and alcohols. nih.gov
In a typical chiral GC analysis, the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., hydrogen or helium) through the chiral capillary column. gcms.cz The column temperature is programmed to ramp up, allowing for the separation of compounds based on their differential interactions with the CSP. A flame ionization detector (FID) is commonly used for detection. Successful enantiomeric separations of various chiral compounds, including alcohols, amines, and esters, have been achieved on cyclodextrin-based columns like Rt-βDEX and Chirasil-Val. gcms.cznih.gov
| Technique | Chiral Stationary Phase (CSP) Type | Common Commercial Columns | Typical Mobile Phase / Carrier Gas | Applicable Derivatives |
|---|---|---|---|---|
| HPLC | Polysaccharide (Cellulose/Amylose) | Chiralpak® IA, IB, AD-H; Chiralcel® OD-H | Normal: Hexane/Isopropanol/Ethanol Reversed: Acetonitrile/Water, Methanol/Water (often with additives like TFA or DEA) | Carboxylic acids, esters, amides, alcohols |
| GC | Cyclodextrin Derivatives | Rt-βDEXsm, Rt-βDEXse, Chirasil-DEX CB | Hydrogen, Helium | Volatile esters, alcohols, amines (often after derivatization) |
| GC | Amino Acid Derivatives | Chirasil-Val | Hydrogen, Helium | Amino acid esters, other derivatized chiral compounds |
Future Research Directions and Emerging Paradigms
Novel Catalytic Systems for Enhanced Synthesis and Reactivity
The development of more efficient and selective catalytic systems is a cornerstone of future research for ethyl 2-methoxyacrylate. The focus is on achieving higher yields, greater stereoselectivity, and milder reaction conditions. Transition metal catalysis continues to be a fertile ground for innovation. For instance, cobalt-catalyzed cascade reactions that couple 1,3-enynes with acrylates offer a pathway to complex, highly functionalized molecules with defined stereochemistry. nih.govnih.gov Similarly, iridium-catalyzed systems have been explored for the enantioselective self-coupling of methacrylates and cross-coupling with other acrylates, providing access to valuable chiral adipic acid derivatives. rsc.org
Recent advances in nickel catalysis, particularly for the copolymerization of ethylene (B1197577) with polar monomers like acrylates, are also highly relevant. mdpi.comresearchgate.net Researchers are designing novel phosphine-phenolate and phosphine-carbonyl nickel complexes that can operate at higher temperatures suitable for industrial processes, aiming to improve catalytic activity and control over polymer microstructure. mdpi.comresearchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as those used with ethyl 3-fluoro-3-(tributylstannyl)-2-methoxyacrylate, demonstrate the potential for creating novel α-keto acid derivatives, a methodology that could be adapted for other functionalized methoxyacrylates. acs.org
Beyond traditional transition metals, research into organocatalysis and specialized systems like olefin metathesis is expanding. The use of polyphenol resins has been shown to overcome catalyst decomposition in acrylate (B77674) metathesis, enhancing the efficiency of widely used catalysts to levels comparable with more expensive alternatives. acs.org
Table 1: Emerging Catalytic Systems for Acrylate Transformations
| Catalyst Type | Metal Center | Reaction Type | Potential Advantage for this compound | Citations |
|---|---|---|---|---|
| Asymmetric Catalysis | Iridium (Ir) | Enantioselective C-H Alkylation | Synthesis of chiral derivatives from two different acrylate molecules. | rsc.org |
| Cascade Catalysis | Cobalt (Co) | Pathway-Divergent Coupling | Creation of highly functionalized, multi-substituted alkenes in a single process. | nih.govnih.gov |
| Copolymerization | Nickel (Ni) | Ethylene Copolymerization | Production of functional polyolefins with controlled microstructure at industrial temperatures. | mdpi.comresearchgate.net |
| Cross-Coupling | Palladium (Pd) | Stille-type Coupling | Introduction of diverse functional groups to the acrylate backbone. | acs.org |
| Metathesis | Ruthenium (Ru) | Cross-Metathesis | Enhanced efficiency and stability in forming conjugated esters. | acs.org |
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated systems and high-throughput experimentation (HTE) is set to dramatically accelerate the pace of discovery in polymer science, with direct implications for monomers like this compound. mrs-j.orgrsc.org Automated platforms can perform a large number of experiments in parallel, allowing for rapid screening of reaction parameters such as catalysts, solvents, and temperatures. mrs-j.orgchemspeed.com This is particularly useful for complex processes like controlled radical polymerization. wikipedia.org
Fully automated robotic platforms have been developed for techniques like photoinitiated Reversible Addition-Fragmentation Chain-Transfer (PET-RAFT) polymerization. nih.govrsc.org These systems can handle reagent dispensing, photoinitiation, and real-time reaction monitoring for entire libraries of acrylate and acrylamide (B121943) monomers, generating robust data on polymerization kinetics and final polymer properties with minimal human intervention. nih.govrsc.org By automating synthesis, researchers can quickly build comprehensive polymer libraries with systematic variations, which is essential for elucidating structure-property relationships. researchgate.net The connection of automated synthesis directly to processing, such as in the 3D printing of acrylate-capped polyurethane oligomers, streamlines the entire workflow from monomer to final material. osti.gov This approach is invaluable for rapidly developing and testing new materials derived from this compound for specific applications. osti.gov
Exploration of New Application Areas in Materials Science and Chemical Biology
While established in certain polymer applications, the unique functionality of this compound opens doors to more advanced fields like materials science and chemical biology. The β-methoxyacrylate scaffold is a known pharmacophore in strobilurin fungicides, which act by inhibiting mitochondrial respiration. researchgate.net This inherent bioactivity suggests potential for developing new agrochemicals or exploring related applications. Research has focused on synthesizing novel β-methoxyacrylate analogues, including triazole derivatives, to screen for antifungal and other biological activities. researchgate.net
In the realm of chemical biology, the principles of creating selective molecular probes could be applied to polymers or small molecules derived from this compound. For example, a "bump-and-hole" strategy, where a chemical modification to a small molecule inhibitor (like adding an ethyl group) confers high selectivity for a correspondingly mutated protein target, showcases a sophisticated approach to achieving specificity. nih.gov This could inspire the design of unique this compound-based probes to study specific biological pathways. nih.govnih.gov
In materials science, the development of environmentally benign adhesives from polymerizable sugar-acrylates points to a new direction for sustainable materials. google.com Additionally, the use of acrylates in creating hydrogels for tissue engineering and cell growth media highlights their potential in biomedical applications. google.com
Table 2: Potential High-Value Application Areas for this compound Derivatives
| Field | Potential Application | Rationale / Approach | Citations |
|---|---|---|---|
| Agrochemicals | Novel Fungicides/Pesticides | The β-methoxyacrylate structure is a known pharmacophore targeting mitochondrial respiration. | researchgate.net |
| Chemical Biology | Selective Molecular Probes | Engineering derivatives to selectively bind to engineered protein targets for functional studies. | nih.gov |
| Biomedical Materials | Tissue Engineering Scaffolds | Use in biocompatible and biodegradable hydrogels for cell growth and tissue repair. | google.com |
| Sustainable Materials | Environmentally Benign Adhesives | Development of adhesives based on renewable resources like sugar-acrylates, reducing environmental impact. | google.com |
Development of Sustainable and Environmentally Benign Chemical Transformations
A major thrust of future chemical research is the development of green and sustainable processes. For this compound, this involves innovations in both its synthesis and subsequent polymerization. One promising approach is the catalytic coupling of ethylene and carbon dioxide (CO2) to directly form acrylic acid, which serves as a precursor to acrylate esters. colab.ws This atom-economical process, once considered a "dream reaction," is becoming a reality through the development of advanced nickel and palladium catalysts, reducing reliance on traditional fossil-fuel-based routes. colab.ws
In polymerization, solvent-free methods are highly desirable. A two-step curing process involving an initial aza-Michael addition followed by a UV-induced radical polymerization of acrylate formulations can produce highly crosslinked thermosets without volatile organic compounds (VOCs). innoget.com This process can be conducted at room temperature, offering significant energy savings. innoget.com Furthermore, the synthesis of acrylates from bio-based feedstocks, such as monoterpenes derived from plants, presents a pathway to developing high-performance polymers from renewable resources. rsc.org These bio-based monomers can be tailored to create polymers for coatings and other applications, contributing to a more sustainable materials economy. rsc.org
Machine Learning and AI in the Design and Discovery of New Reactions and Materials
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming materials discovery from a trial-and-error process to a data-driven design paradigm. mdpi.comacs.org For polymers derived from this compound, ML models can predict key properties like glass transition temperature, mechanical strength, and dielectric constant based on monomer structure and composition. acs.orgresearchgate.net This allows for the virtual screening of millions of potential polymer candidates to identify those with desired characteristics before any synthesis is attempted. acs.orggatech.edu
The integration of AI with automated synthesis platforms creates a powerful closed-loop system for autonomous discovery. anl.gov An AI algorithm can design an experiment, which is then performed by a robotic platform. researchgate.net The results are fed back into the model, which learns and designs the next, more informative experiment. acs.orgrsc.org This active learning approach has been used to optimize photopolymer compositions and to guide the synthesis of polymers with specific target properties, significantly reducing the number of experiments required. acs.orgresearchgate.net
Q & A
Q. Methodology :
Determine Reactivity Ratios : Conduct copolymerization at low conversions (<10%) in bulk or solvent (e.g., toluene) at 60°C using AIBN initiator.
Composition Analysis : Use ¹H NMR to quantify monomer incorporation (e.g., MMA methyl protons at 3.6 ppm vs. methoxy protons at 3.3 ppm) .
Kinetic Modeling : Apply the Mayo-Lewis equation to derive reactivity ratios (r₁, r₂). Preliminary data suggest r₁ (MMA) ≈ 0.8, r₂ (this compound) ≈ 0.5, indicating a tendency for alternating copolymers .
Basic: What analytical techniques are recommended for characterizing this compound’s structure and stability?
Answer:
- FTIR Spectroscopy : Confirm ester (1720 cm⁻¹), methoxy (1100 cm⁻¹), and vinyl (1630 cm⁻¹, 810 cm⁻¹) groups .
- NMR : ¹H NMR (CDCl₃): δ 6.2 (d, 1H, CH₂=), 5.8 (d, 1H, CH₂=), 4.2 (q, 2H, OCH₂CH₃), 3.4 (s, 3H, OCH₃) .
- GC-MS : Monitor purity and detect side products (e.g., diethyl ether byproducts at m/z 102) .
- DSC : Assess thermal stability; decomposition typically initiates at >200°C under nitrogen .
Advanced: How can computational methods predict the degradation pathways of this compound under UV exposure?
Answer:
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites. The methoxy group increases susceptibility to H abstraction by radicals.
TD-DFT : Predict UV-Vis absorption peaks; experimental λ_max ≈ 210 nm correlates with π→π* transitions .
Mechanistic Insights : Simulate homolytic cleavage of the vinyl bond (bond dissociation energy ~65 kcal/mol) and subsequent radical recombination pathways .
Validation : Compare computational results with LC-MS data from accelerated UV aging studies.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods or local exhaust ventilation to limit airborne exposure (TLV <10 ppm) .
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal contact (risk of sensitization per guinea pig models) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% NaOH solution .
Note : Store at 2–8°C under nitrogen, away from peroxides or amines that may initiate uncontrolled polymerization .
Advanced: What mechanistic insights explain the contradictory cytotoxicity results of this compound in in vitro vs. in vivo models?
Answer:
Discrepancies arise due to:
- Metabolic Differences : In vitro models lack hepatic enzymes (e.g., cytochrome P450) that detoxify acrylates via glutathione conjugation.
- Dose-Response : IC₅₀ values in HEK293 cells (48 h exposure) are ~5 mM, whereas in vivo LD₅₀ (rat oral) exceeds 2000 mg/kg due to rapid renal excretion .
Q. Experimental Design :
In Vitro : Use primary hepatocyte co-cultures to mimic metabolic activity.
In Vivo : Conduct OECD 423 acute toxicity tests with histopathology on liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
